BenchChemオンラインストアへようこそ!

NW-1772

MAO-B inhibition neurodegeneration Parkinson's disease

Procure NW-1772 for reversible MAO-B inhibition in CNS research. It has a short-acting pharmacokinetic profile with an IC₅₀ of 380 nM and selectivity index >400. This enables precise temporal control and cleaner target engagement data. The compound shows minimal CYP450 interaction and low in vitro toxicity, making it ideal for complex in vivo studies and BBB penetration validation.

Molecular Formula C19H20ClNO6S
Molecular Weight 425.9 g/mol
CAS No. 911290-35-2
Cat. No. B1677056
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNW-1772
CAS911290-35-2
Synonyms7-((3-chlorobenzyl)oxy)-4-((methylamino)methyl)-2H-chromen-2-one
NW 1772
NW-1772
NW1772
Molecular FormulaC19H20ClNO6S
Molecular Weight425.9 g/mol
Structural Identifiers
SMILESCNCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC(=CC=C3)Cl.CS(=O)(=O)O
InChIInChI=1S/C18H16ClNO3.CH4O3S/c1-20-10-13-8-18(21)23-17-9-15(5-6-16(13)17)22-11-12-3-2-4-14(19)7-12;1-5(2,3)4/h2-9,20H,10-11H2,1H3;1H3,(H,2,3,4)
InChIKeyZNILTQJFNAYPDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

NW-1772 (CAS 911290-35-2): A Potent, Reversible MAO-B Inhibitor for Neurodegenerative Disease Research


NW-1772 (methanesulfonate) is a coumarin-derived, selective, and reversible monoamine oxidase B (MAO-B) inhibitor with an in vitro IC₅₀ of 380 nM for human MAO-B and an MAO-B selectivity index (SI) exceeding 400 [1]. It was developed through structure-based design targeting the 4-position of the coumarin scaffold, leading to a compound with rapid blood-brain barrier penetration, short-acting and reversible enzyme inhibition, and low in vitro toxicity [2]. Its pharmacological profile makes it a valuable tool compound for preclinical research into Parkinson's disease and other neurodegenerative disorders where MAO-B inhibition is mechanistically relevant [1].

Why MAO-B Inhibitors Cannot Be Interchanged: The Case for NW-1772 Differentiation


MAO-B inhibitors exhibit substantial diversity in mechanism (reversible vs. irreversible), isoform selectivity, blood-brain barrier permeability, cytochrome P450 inhibition profiles, and toxicity. For example, irreversible inhibitors like selegiline and rasagiline require de novo enzyme synthesis for recovery of MAO-B activity, which complicates dose titration and washout in experimental settings [1]. In contrast, NW-1772 is a reversible inhibitor with short-acting kinetics, allowing precise temporal control of MAO-B inhibition and rapid clearance from the brain—properties that are critical for acute mechanistic studies and safety profiling [2]. Furthermore, differences in off-target CYP inhibition can confound interpretation of in vivo pharmacology. Simple substitution based on target class alone risks invalidating experimental conclusions; the following quantitative evidence demonstrates where NW-1772 provides verifiable differentiation.

NW-1772 Quantitative Differentiation: Head-to-Head and Cross-Study Evidence vs. Key Comparators


MAO-B Inhibition Potency: NW-1772 vs. Selegiline, Rasagiline, and Safinamide

NW-1772 exhibits an IC₅₀ of 380 nM against human recombinant MAO-B [1]. This potency is comparable to the clinically approved reversible inhibitor safinamide (IC₅₀ = 98 nM) [2] but lower than the irreversible inhibitors selegiline (IC₅₀ = 6.8–51 nM) [3] and rasagiline (IC₅₀ = 4.43 nM) . Importantly, the moderate potency of NW-1772, combined with its reversibility, allows for titratable inhibition without permanent enzyme inactivation—a key advantage for experimental models requiring washout or dose-response studies.

MAO-B inhibition neurodegeneration Parkinson's disease

MAO-B Selectivity: NW-1772 vs. Selegiline and Rasagiline

NW-1772 demonstrates a selectivity index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B) exceeding 400, indicating >400-fold preference for MAO-B over MAO-A [1]. This level of selectivity is superior to that of selegiline (SI ≈ 450) and rasagiline (SI ≈ 93) when measured under comparable conditions. High MAO-B selectivity minimizes confounding MAO-A-mediated effects (e.g., tyramine-induced hypertensive crisis), which is particularly relevant for in vivo studies where dietary amine interactions can compromise data interpretation.

MAO-B selectivity isoform specificity off-target activity

Reversibility of Inhibition: NW-1772 vs. Irreversible MAO-B Inhibitors

NW-1772 acts as a reversible MAO-B inhibitor, whereas selegiline and rasagiline are irreversible inhibitors that form covalent adducts with the FAD cofactor [1][2]. Irreversible inhibition results in sustained enzyme suppression lasting days to weeks, necessitating de novo protein synthesis for recovery of MAO-B activity. In contrast, NW-1772's reversible binding allows for rapid restoration of enzyme function upon compound washout, as evidenced by its short-acting pharmacokinetic profile in vivo . This property is essential for acute dosing studies, safety pharmacology, and experimental paradigms requiring precise temporal control of target engagement.

reversible inhibition pharmacokinetics washout

In Vitro Cytotoxicity: NW-1772 vs. Comparable MAO-B Inhibitors

NW-1772 exhibits low in vitro cytotoxicity, with an IC₅₀ of 29.7 μM against SH-SY5Y human neuroblastoma cells after 24-hour exposure . This cytotoxicity window is >78-fold higher than its MAO-B inhibitory IC₅₀ (380 nM), indicating a favorable therapeutic index in cell-based models. While direct cytotoxicity comparator data for selegiline or rasagiline under identical conditions are not available, the absolute value for NW-1772 demonstrates that acute toxicity to neuronal cells occurs only at concentrations far exceeding those required for target engagement [1].

cytotoxicity safety neuronal cells

Optimal Research and Industrial Applications for NW-1772 Based on Quantitative Evidence


Preclinical Parkinson's Disease Models Requiring Reversible MAO-B Inhibition

NW-1772's reversible mechanism and short-acting pharmacokinetics make it ideal for acute in vivo studies where temporal control of MAO-B activity is critical [1]. Unlike irreversible inhibitors, NW-1772 allows for washout experiments to differentiate acute vs. chronic effects of MAO-B inhibition on dopaminergic neuron survival and motor function. Its high MAO-B selectivity (SI > 400) further minimizes confounding MAO-A-mediated cardiovascular effects, enabling cleaner interpretation of neuroprotective outcomes [2].

In Vitro Mechanistic Studies Requiring Titratable Enzyme Inhibition

With an IC₅₀ of 380 nM and a cytotoxicity window >78-fold, NW-1772 is well-suited for cell-based assays exploring MAO-B-dependent pathways in neurons or glia . The reversible binding permits concentration-response studies without permanent enzyme inactivation, and the low cytotoxicity allows for extended incubation times (≥24 hours) without confounding cell death [3]. This profile supports investigations into MAO-B's role in mitochondrial dysfunction, oxidative stress, and α-synuclein aggregation.

Safety Pharmacology and Drug-Drug Interaction Screening

NW-1772 exhibits only slight inhibition of selected cytochrome P450 enzymes , reducing the risk of CYP-mediated drug-drug interactions that plague many CNS-active compounds. This characteristic, combined with its reversible MAO-B inhibition and low in vitro toxicity, positions NW-1772 as a cleaner tool for studying MAO-B biology in complex in vivo systems where polypharmacy is required [4].

Blood-Brain Barrier Penetration Studies and CNS Target Engagement

The compound's rapid blood-brain barrier penetration, as established in the primary characterization , makes NW-1772 a valuable reference compound for validating BBB permeability assays and for studying the kinetics of CNS target engagement. Researchers developing novel CNS-penetrant MAO-B inhibitors can use NW-1772 as a benchmark for brain-to-plasma ratio and target occupancy time-course experiments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for NW-1772

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.